molecular formula C13H12F3N3O2 B2412909 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1240314-89-9

5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2412909
CAS No.: 1240314-89-9
M. Wt: 299.253
InChI Key: ROQIGLCSOFKQSW-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules. The presence of the trifluoromethyl group often enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenyl and trifluoroethyl groups in 5-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide makes it unique in terms of its enhanced stability, lipophilicity, and ability to interact with a wide range of biological targets. This combination of features contributes to its potential as a versatile compound in various fields of research .

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-9-4-2-3-8(5-9)10-6-11(19-18-10)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQIGLCSOFKQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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